4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid
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Overview
Description
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid is a compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the ester bond between the pyrazole and the cyclohexane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: This compound shares the pyrazole ring structure but differs in its functional groups and overall reactivity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another similar compound with a pyrazole ring, but with different substituents that confer unique properties.
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-13-7-10(6-12-13)16-9-4-2-8(3-5-9)11(14)15/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
JFLFYCQZZUOUTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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